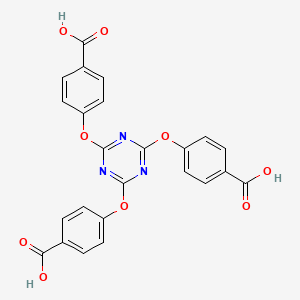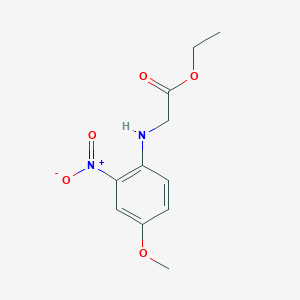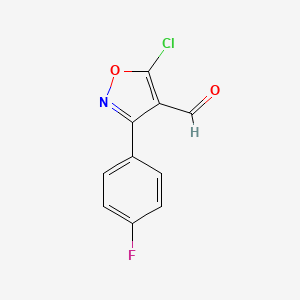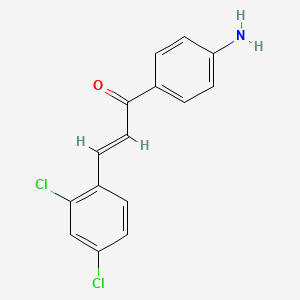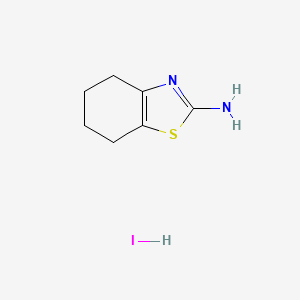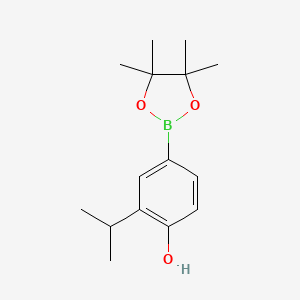
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Vue d'ensemble
Description
“2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound . It is also known as 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular formula of this compound is C11H20BN3O2 . The InChI string isInChI=1S/C11H20BN3O2/c1-8(2)15-13-7-9(14-15)12-16-10(3,4)11(5,6)17-12/h7-8H,1-6H3 . The Canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C(C)C . Physical And Chemical Properties Analysis
The molecular weight of this compound is 237.11 g/mol . It has a topological polar surface area of 49.2 Ų . The compound has 2 rotatable bonds .Applications De Recherche Scientifique
Borylation of Arenes
This compound can be used as a reagent to borylate arenes . Borylation is a process that involves the introduction of a boron atom into a molecule. This is a key step in many organic synthesis processes, particularly in the creation of boronic acids and esters, which are important intermediates in the Suzuki-Miyaura cross-coupling reaction.
Preparation of Fluorenylborolane
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be used to prepare fluorenylborolane . Fluorenylborolane is a boron-containing compound that has potential applications in the field of materials science, particularly in the creation of boron-doped semiconductors and boron-containing polymers.
Synthesis of Conjugated Copolymers
This compound can be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors.
Synthesis of Dibenzosilole Derivatives
It can be used in the synthesis of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole . Dibenzosilole derivatives are important in the field of organic electronics due to their excellent charge transport properties.
Synthesis of Indolocarbazole Derivatives
This compound can also be used in the synthesis of 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole . Indolocarbazole derivatives are known for their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Synthesis of Boronic Acid Esters
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is also known as Isopropoxyboronic Acid Pinacol Ester . It can be used in the synthesis of other boronic acid esters, which are important intermediates in organic synthesis and medicinal chemistry.
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be used as a reagent in organic synthesis, particularly for borylating arenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. Borylation is a type of chemical reaction where a boron atom is introduced into an organic molecule. In the case of arenes, the boron atom forms a bond with the aromatic ring .
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives, which are important intermediates in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction it’s used in .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the introduction of a boron atom into an organic molecule, specifically an arene . This can lead to the formation of organoboronic acids and their derivatives, which have various applications in organic synthesis and medicinal chemistry .
Action Environment
The action, efficacy, and stability of 2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . It’s also worth noting that the compound is moisture sensitive .
Propriétés
IUPAC Name |
2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJGWSQBFTIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3088946.png)

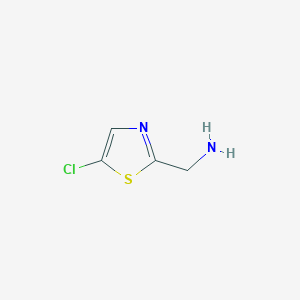
![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)
